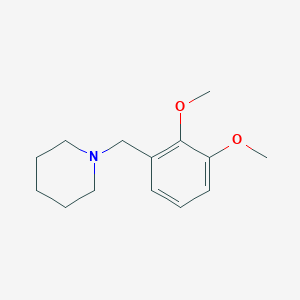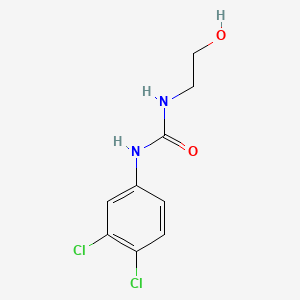![molecular formula C16H14FN3O2S B5818479 N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide, commonly known as FACT, is a small molecule inhibitor that has shown potential in the treatment of cancer. FACT is a member of the benzamide family of compounds and has a molecular weight of 381.4 g/mol.
Mechanism of Action
The mechanism of action of FACT involves its inhibition of the FACT complex, which is a protein complex involved in DNA replication and transcription. By inhibiting the FACT complex, FACT prevents the proper functioning of cancer cells and induces apoptosis. In addition, FACT has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
FACT has been shown to have several biochemical and physiological effects. In cancer cells, FACT inhibits the activity of the FACT complex, leading to DNA damage and apoptosis. In addition, FACT has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. In animal studies, FACT has been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One advantage of using FACT in lab experiments is its specificity for the FACT complex, which allows for targeted inhibition of cancer cells. However, one limitation of using FACT is its toxicity, which can limit its use in certain experiments. In addition, the synthesis of FACT can be challenging, which can limit its availability for research purposes.
Future Directions
Several future directions for research on FACT include the development of more efficient synthesis methods, the investigation of its potential in combination with other cancer treatments, and the exploration of its potential in treating other diseases such as viral infections. In addition, further studies are needed to understand the mechanisms of action of FACT and its potential side effects. Overall, the potential of FACT in cancer treatment and other diseases makes it an exciting area of research.
Synthesis Methods
The synthesis of FACT involves the reaction of 4-fluoro-3-nitrobenzoic acid with thionyl chloride to form 4-fluoro-3-nitrobenzoyl chloride. This intermediate is then reacted with 4-aminophenylacetamide to form the desired product, FACT. The synthesis of FACT has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
Scientific Research Applications
FACT has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. FACT has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, FACT has also been studied for its potential in treating viral infections such as HIV and hepatitis C.
properties
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-10(21)18-13-6-8-14(9-7-13)19-16(23)20-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCBRYPFJKZMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)


![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)
![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818471.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)
